molecular formula C19H29NO3 B065696 Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate CAS No. 177990-54-4

Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B065696
CAS No.: 177990-54-4
M. Wt: 319.4 g/mol
InChI Key: LPZTUHKLXRAZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

177990-54-4

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29NO3/c1-15-7-5-6-8-16(15)13-19(14-21)9-11-20(12-10-19)17(22)23-18(2,3)4/h5-8,21H,9-14H2,1-4H3

InChI Key

LPZTUHKLXRAZNQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (0.32 g, 8.4 mmol) in anhydrous ether (50 ml) was added a solution of 4-(2-methylbenzyl)-N-t-butoxycarbonyl isonipecotic acid benzyl ester (3.0 g, 7.1 mmol) in anhydrous ether (25 ml) over 15 min. The resulting mixture was heated at gentle reflux for 1 hr. The reaction mixture was then quenched with the slow and successive addition of H2O (0.32 ml), 15% aqueous NaOH (0.96 ml), and H2O (0.96 ml). After stirring for 30 min, the mixture was filtered through celite and the filtrate washed with brine, dried (MgSO4), and concentrated in vacuo to a colorless syrup. Purification by chromatography (SiO2, gradient elution, 25 to 50% EtOAc in hexanes), afforded the product as a colorless gum. This material was recrystallized from EtOAc and hexane to afford a white solid. m.p. 104°-106° C.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-(2-methylbenzyl)-N-t-butoxycarbonyl isonipecotic acid benzyl ester
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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